Dramatically Reduced Lipophilicity (LogP) Drives Aqueous Solubility and Metabolic Profile Differentiation
5-Chloro-7-fluoro-1H-benzimidazole exhibits a calculated LogP of -0.292 [1]. This represents a profound decrease in lipophilicity compared to closely related benzimidazole analogs: 5-chloro-1H-benzimidazole (LogP = 1.82-2.13) [2], 5-fluoro-1H-benzimidazole (LogP = 1.702) , and 5,6-dichloro-1H-benzimidazole (LogP = 2.75) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.292 (calculated) |
| Comparator Or Baseline | 5-Chloro-1H-benzimidazole: LogP = 1.82-2.13; 5-Fluoro-1H-benzimidazole: LogP = 1.702; 5,6-Dichloro-1H-benzimidazole: LogP = 2.75 |
| Quantified Difference | LogP is lower by >2.0 units compared to 5-chloro analog and by >3.0 units compared to 5,6-dichloro analog. |
| Conditions | Calculated LogP values from authoritative chemical databases (ChemExper, SIELC, ChemSrc, PubChem). |
Why This Matters
A LogP difference of >2.0 units signifies a >100-fold decrease in the octanol-water partition coefficient, indicating the target compound is substantially more hydrophilic, which can improve aqueous solubility and potentially alter metabolic pathways and clearance rates, a critical consideration for lead optimization.
- [1] ChemExper Chemical Directory. (n.d.). Entry for 5-Chloro-7-fluoro-1H-benzimidazole (PHAR036498). View Source
- [2] SIELC. (2018). 5-Chloro-1H-benzimidazole. Retrieved from SIELC product database. View Source
